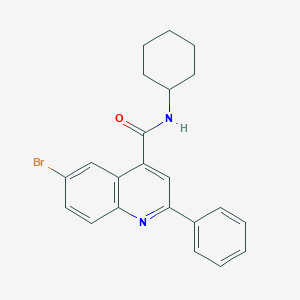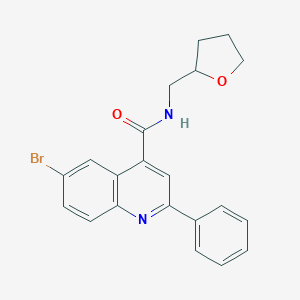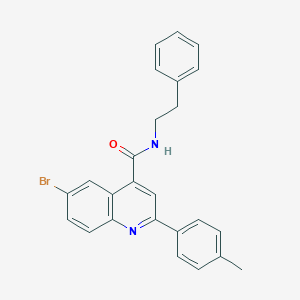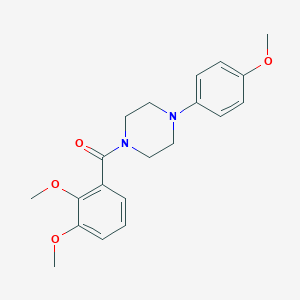![molecular formula C14H11N3OS3 B444759 2-(phenylsulfanyl)-N-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B444759.png)
2-(phenylsulfanyl)-N-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(phenylsulfanyl)-N-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]acetamide is a complex organic compound that features a thiadiazole ring, a thienyl group, and a phenylsulfanyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(phenylsulfanyl)-N-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]acetamide typically involves multiple stepsThe reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for scale-up. These optimizations may include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(phenylsulfanyl)-N-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the thiadiazole ring or the thienyl group .
Scientific Research Applications
2-(phenylsulfanyl)-N-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action for 2-(phenylsulfanyl)-N-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. These interactions may involve the formation of hydrogen bonds, hydrophobic interactions, or covalent bonding with the target molecules .
Comparison with Similar Compounds
Similar Compounds
2-(phenylsulfanyl)acetamide: This compound shares the phenylsulfanyl moiety but lacks the thiadiazole and thienyl groups.
2-thienyl group: This functional group is present in various other compounds and contributes to their chemical properties.
2-(phenylsulfanyl)-5-(trifluoromethyl)aniline: This compound has a similar structure but includes a trifluoromethyl group instead of the thiadiazole ring.
Uniqueness
The uniqueness of 2-(phenylsulfanyl)-N-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]acetamide lies in its combination of functional groups, which confer specific chemical properties and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C14H11N3OS3 |
|---|---|
Molecular Weight |
333.5g/mol |
IUPAC Name |
2-phenylsulfanyl-N-(5-thiophen-2-yl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C14H11N3OS3/c18-12(9-20-10-5-2-1-3-6-10)15-14-17-16-13(21-14)11-7-4-8-19-11/h1-8H,9H2,(H,15,17,18) |
InChI Key |
JBPCNLVMXKDYGU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)SCC(=O)NC2=NN=C(S2)C3=CC=CS3 |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)NC2=NN=C(S2)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-(4-tert-butylphenyl)-2-[(cyclobutylcarbonyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B444676.png)
![1-(4-{[(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-2H-CHROMEN-2-YLIDENE]AMINO}PHENYL)ETHAN-1-ONE](/img/structure/B444678.png)
![Methyl 6-phenyl-2-[(4-phenylbutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B444680.png)
![Isopropyl 4-(4-bromophenyl)-2-[(cyclobutylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B444682.png)
![2-(2-chlorophenoxy)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B444684.png)
![Methyl 2-[(2,3-dimethoxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B444685.png)

![2,2'-(5-fluoro-2,4-dioxopyrimidine-1,3(2H,4H)-diyl)bis[N-(5-bromopyridin-2-yl)acetamide]](/img/structure/B444689.png)


![(2Z)-3-(ACETYLCARBAMOYL)-2-[(4-METHOXYPHENYL)IMINO]-2H-CHROMEN-7-YL ACETATE](/img/structure/B444695.png)

![(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-6-BROMO-N-[4-(TRIFLUOROMETHYL)PHENYL]-2H-CHROMEN-2-IMINE](/img/structure/B444700.png)

